(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one
Overview
Description
(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one is a synthetic organic compound that belongs to the class of indolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the phenylimino moiety in the structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one typically involves the condensation of an indolinone derivative with a trifluoromethyl-substituted aniline. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and solvents used. Commonly, catalysts such as Lewis acids or bases may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are typically employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against various enzymes or receptors, making it a potential candidate for drug discovery and development. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicine, derivatives of indolinone compounds have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. The trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds.
Industry
Industrially, this compound may be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties can be leveraged to create products with improved performance and efficacy.
Mechanism of Action
The mechanism of action of (Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance binding affinity and selectivity, while the indolinone core may interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indolinone Derivatives: Compounds with similar indolinone cores, such as sunitinib and pazopanib, are known for their kinase inhibitory activity.
Trifluoromethyl-Substituted Compounds: Compounds like fluoxetine and efavirenz contain trifluoromethyl groups and exhibit enhanced biological activity and metabolic stability.
Uniqueness
(Z)-1-Phenyl-3-(4-(trifluoromethyl)phenylimino)indolin-2-one is unique due to the combination of the indolinone core and the trifluoromethyl-substituted phenylimino group. This structural combination may result in distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-phenyl-3-[4-(trifluoromethyl)phenyl]iminoindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O/c22-21(23,24)14-10-12-15(13-11-14)25-19-17-8-4-5-9-18(17)26(20(19)27)16-6-2-1-3-7-16/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJZKWBKJKHTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)C(F)(F)F)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362997 | |
Record name | 11L-318S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-47-6 | |
Record name | 11L-318S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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